Tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate

Description

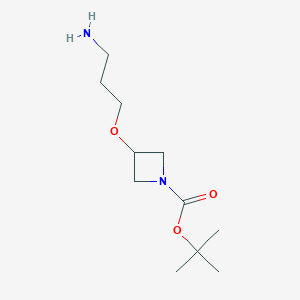

Tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate is a protected azetidine derivative featuring a 3-aminopropoxy substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) group at the 1-position. Azetidines are four-membered nitrogen-containing heterocycles prized in medicinal chemistry for their rigidity, which enhances target binding affinity compared to larger, more flexible rings . The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

CAS No. |

1784369-48-7 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8,12H2,1-3H3 |

InChI Key |

CVXBORLLPDJFEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require a base like sodium hydride or potassium carbonate

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azetidines .

Scientific Research Applications

tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with diverse 3-position substituents are widely explored. Below is a detailed comparison based on structural features, synthesis, reactivity, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: Aminopropoxy and hydroxy groups (e.g., ) improve aqueous solubility compared to hydrophobic substituents like trifluoromethylthio .

- Stability : Boc-protected amines (e.g., ) resist oxidation and proteolysis, critical for in vivo applications .

Research Findings and Trends

- Rigidity vs. Flexibility : Azetidines exhibit higher target affinity than piperidines due to reduced conformational entropy (e.g., compound 31b in ) .

- Dual Inhibitors : Compounds like 16a () demonstrate dual EZH2/HDAC inhibition, leveraging the azetidine scaffold’s versatility .

- Safety Profiles : Bromoethyl derivatives () require careful handling (GHS hazard statements), whereas Boc-protected amines are generally safer .

Q & A

Q. What are the standard synthetic strategies for preparing tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by functionalization. Key steps include:

- Azetidine Core Construction : Cyclization of β-amino alcohols under basic conditions to form the azetidine ring .

- Aminopropoxy Introduction : Nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. Temperature control (0–25°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with deprotection via acidic conditions (e.g., HCl/dioxane) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the azetidine ring, tert-butyl group, and aminopropoxy chain connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% is typical for research-grade material) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., using SHELXL for refinement) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Storage : Stable at -20°C under inert gas (argon) for >6 months. Degradation occurs via hydrolysis of the Boc group in humid conditions .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Pharmacophore Development : The azetidine-aminopropoxy motif interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) .

- Prodrug Synthesis : The Boc group facilitates controlled release of active amines in vivo .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling steps?

- Catalyst Screening : Use Pd-mediated cross-coupling or Mitsunobu reactions for ether bond formation .

- Reaction Monitoring : In situ FTIR or LC-MS to track intermediates and adjust stoichiometry .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminopropoxy group .

Q. How should contradictory data on the compound’s biological activity (e.g., varying IC50 values) be resolved?

- Assay Standardization : Control for buffer pH, temperature, and cell line variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites interfering with assays .

- Structural Confirmation : Recheck stereochemistry via X-ray or NOESY NMR to rule out isomer contamination .

Q. What computational approaches are effective in predicting the compound’s structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2) .

- QSAR Models : Train datasets on azetidine derivatives to predict bioavailability and toxicity .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Q. What strategies mitigate off-target effects observed in cellular assays?

- Selective Functionalization : Introduce substituents (e.g., fluorine) to enhance target specificity .

- Proteome Profiling : Use affinity chromatography-MS to identify unintended binding partners .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout : Confirm target dependency by deleting putative receptors in cell lines .

- In Vivo Imaging : PET tracers (e.g., F-labeled analogs) track biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.